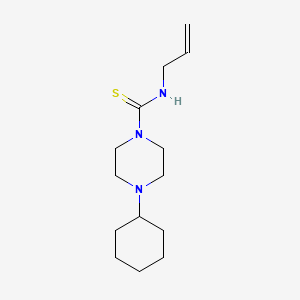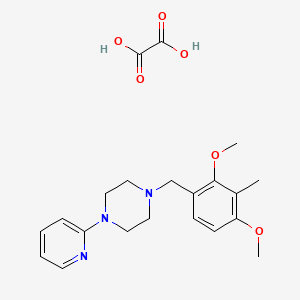![molecular formula C25H24ClN3O2S B5030903 N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5030903.png)
N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-chlorobenzamide, commonly referred to as TBCA, is a chemical compound that has been widely used in scientific research. TBCA is a thioamide derivative that has been shown to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of TBCA involves the inhibition of CK2 activity, which results in the modulation of various cellular processes. TBCA has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2, which is overexpressed in many types of cancer. TBCA has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
Biochemical and Physiological Effects
TBCA has been shown to have a wide range of biochemical and physiological effects. TBCA has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2. TBCA has also been shown to inhibit the growth and metastasis of cancer cells in animal models. TBCA has been shown to have anti-inflammatory effects by inhibiting the activity of CK2, which is involved in the regulation of various inflammatory pathways. TBCA has also been shown to have neuroprotective effects by inhibiting the activity of CK2, which is involved in the regulation of various neuronal pathways.
实验室实验的优点和局限性
The advantages of using TBCA in lab experiments include its ability to inhibit the activity of CK2, which is involved in the regulation of various cellular processes. TBCA has also been shown to have a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. The limitations of using TBCA in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
未来方向
The future directions for the use of TBCA in scientific research include the development of more potent and selective CK2 inhibitors. The development of novel drug delivery systems for TBCA could also enhance its therapeutic potential. The use of TBCA in combination with other anticancer agents could also improve its efficacy in the treatment of cancer. Further research is needed to determine the optimal dosage and administration of TBCA for various therapeutic applications.
Conclusion
In conclusion, TBCA is a thioamide derivative that has been widely used in scientific research due to its ability to inhibit the activity of CK2. TBCA has a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. The future directions for the use of TBCA in scientific research include the development of more potent and selective CK2 inhibitors, the development of novel drug delivery systems for TBCA, and the use of TBCA in combination with other anticancer agents.
合成方法
The synthesis of TBCA involves the reaction of 2-chlorobenzoyl chloride with N-(4-aminophenyl)thiourea in the presence of an organic base. This reaction results in the formation of TBCA as a white solid with a melting point of 246-248°C. The purity of TBCA can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) techniques.
科学研究应用
TBCA has been widely used in scientific research due to its ability to inhibit the activity of the enzyme protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. TBCA has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates.
属性
IUPAC Name |
N-[[4-[(4-tert-butylbenzoyl)amino]phenyl]carbamothioyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O2S/c1-25(2,3)17-10-8-16(9-11-17)22(30)27-18-12-14-19(15-13-18)28-24(32)29-23(31)20-6-4-5-7-21(20)26/h4-15H,1-3H3,(H,27,30)(H2,28,29,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUDGLDQUQXTEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl {[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5030822.png)
![N-[(3S)-2-oxo-3-azepanyl]-4-(4-{[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)benzamide](/img/structure/B5030833.png)

![4-{[2-(4-fluorophenyl)-1-methylethyl]amino}cyclohexanol](/img/structure/B5030849.png)

![9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5030864.png)

![1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5030870.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5030874.png)
![4-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5030888.png)

![N-[(4-methylphenyl)sulfonyl]-2-(2-quinolinylthio)acetamide](/img/structure/B5030896.png)
![7-[(2,5-dimethylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5030911.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5030916.png)